Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester
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Overview
Description
Rhodinyl isovalerate, also known as fema 2987, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Rhodinyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhodinyl isovalerate has been primarily detected in urine. Within the cell, rhodinyl isovalerate is primarily located in the membrane (predicted from logP) and cytoplasm. Rhodinyl isovalerate has a bitter, red rose, and sensual taste.
Scientific Research Applications
1. Inhibiting Mycolic Acid Biosynthesis
Butanoic acid derivatives, such as methyl 4-(2-octadecylcyclopropen-1-yl) butanoate, have been studied for their potential to inhibit mycolic acid biosynthesis. This is significant in the context of mycobacterial research, particularly for targeting the biosynthesis pathway in Mycobacterium smegmatis, a model organism for studying tuberculosis (Wheeler, Besra, Minnikin, & Ratledge, 1993).
2. Synthesis of Pesticides
Esters of butanoic acid, including 3,3-dimethyl-4-pentenoic acid methyl ester, are important intermediates in the synthesis of pyrethroids, a class of widely used pesticides. An improved synthesis method for this compound offers potential for industrial-scale production (Peng Chu-he, 2012).
3. Role in Polymer Chemistry
Butanoic acid derivatives are involved in the synthesis of novel polymers. For instance, esters containing a tetrahydropyran ring derived from related compounds have been synthesized, displaying applications in materials science and polymer chemistry (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).
4. Applications in Solvent Technology
Esters of butanoic acid, like other fatty acid alkyl esters, have been evaluated for their solvent properties. These esters have potential use in various industries due to their biodegradability and low toxicity (Knothe & Steidley, 2011).
5. Impact on Electrochromic Properties
Butanoic acid derivatives are instrumental in the development of conducting polymers with electrochromic properties. These applications are vital in creating materials that change color based on electrical input, useful in displays and smart windows (Camurlu, Çırpan, & Toppare, 2005).
properties
CAS RN |
7778-96-3 |
---|---|
Product Name |
Butanoic acid, 3-methyl-, (3S)-3,7-dimethyl-7-octen-1-yl ester |
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
[(3S)-3,7-dimethyloct-7-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h13-14H,1,6-11H2,2-5H3/t14-/m0/s1 |
InChI Key |
OZAWINZSOFVOBJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCC(C)CCCC(=C)C |
Canonical SMILES |
CC(C)CC(=O)OCCC(C)CCCC(=C)C |
density |
d15 0.88 0.8829 (15°) |
physical_description |
colourless, oily liquid with a rose odou |
solubility |
soluble in alcohol; practically insoluble in wate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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